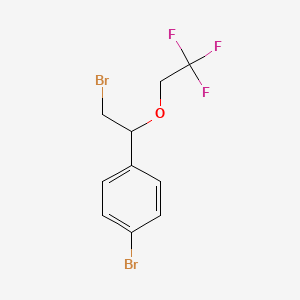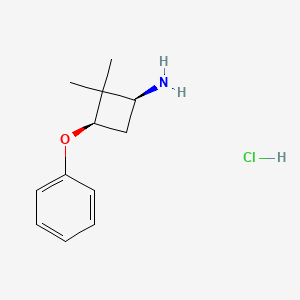
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride is a chiral compound with potential applications in various fields of scientific research. The compound is characterized by its unique cyclobutane ring structure, which is substituted with a phenoxy group and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the cyclobutane ring.
Amination: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone intermediate is reacted with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halides, ethers, or amines.
Aplicaciones Científicas De Investigación
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride
- rac-(1R,3S)-3-(aminomethyl)cyclohexylmethanol hydrochloride
Uniqueness
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
(1S,3R)-2,2-dimethyl-3-phenoxycyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9;/h3-7,10-11H,8,13H2,1-2H3;1H/t10-,11+;/m0./s1 |
Clave InChI |
HXPYVLRCEJVPJS-VZXYPILPSA-N |
SMILES isomérico |
CC1([C@H](C[C@H]1OC2=CC=CC=C2)N)C.Cl |
SMILES canónico |
CC1(C(CC1OC2=CC=CC=C2)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)


![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
aminehydrochloride](/img/structure/B13621268.png)
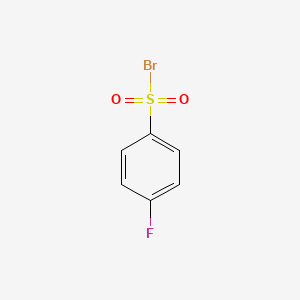
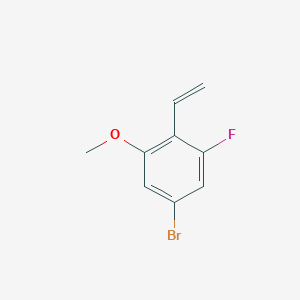
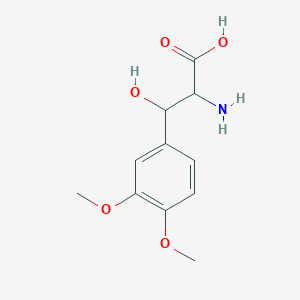
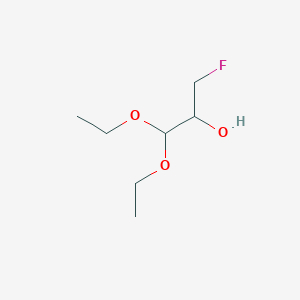
![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B13621299.png)
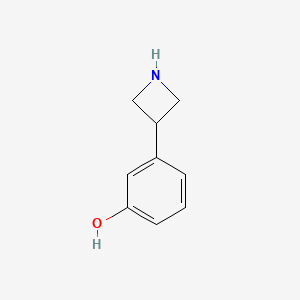
![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13621311.png)
